molecular formula C6H12O3S B2581301 (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid CAS No. 902778-59-0

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid

Cat. No.: B2581301
CAS No.: 902778-59-0
M. Wt: 164.22
InChI Key: GSKBRSYYWPTGJO-YFKPBYRVSA-N
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Description

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a pentanoic acid backbone. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 3-oxo-5-methylsulfanylpentanoic acid using a chiral borane reagent can yield the desired this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxo-5-methylsulfanylpentanoic acid, while reduction can produce 3-hydroxy-5-methylsulfanylpentanol .

Scientific Research Applications

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid: The enantiomer of the compound with the (3S) configuration.

    3-Hydroxy-5-methylpentanoic acid: Lacks the methylsulfanyl group.

    3-Hydroxy-5-methylsulfanylhexanoic acid: Contains an additional carbon in the backbone.

Uniqueness

(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups. This combination of functional groups and chiral configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3R)-3-hydroxy-5-methylsulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBRSYYWPTGJO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902778-59-0
Record name (3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid
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